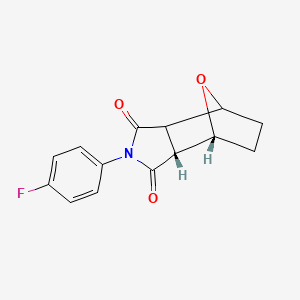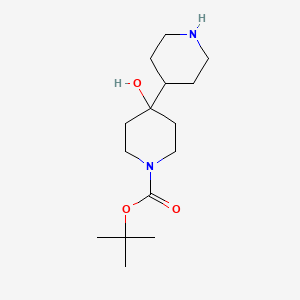
Trifluoromethyl radical
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The trifluoromethyl radical is a highly reactive chemical species characterized by the presence of a trifluoromethyl group (–CF₃). This radical plays a significant role in various chemical reactions and is of great interest in the fields of pharmaceuticals, agrochemicals, and materials science due to its unique properties and reactivity .
Métodos De Preparación
The preparation of the trifluoromethyl radical can be achieved through several synthetic routes. One common method involves the use of trifluoroiodomethane (CF₃I) in combination with triethylborane. Other reagents that generate the this compound include sodium trifluoromethanesulfinate and bis(trifluoroacetyl) peroxide . Industrial production methods often involve the use of these reagents under controlled conditions to ensure the efficient generation of the this compound.
Análisis De Reacciones Químicas
The trifluoromethyl radical undergoes a variety of chemical reactions, including:
Oxidation: The radical can participate in oxidation reactions, often leading to the formation of trifluoromethylated products.
Reduction: Reduction of trifluoromethyl reagents can produce the this compound.
Substitution: The radical can substitute hydrogen atoms in organic molecules, leading to the formation of trifluoromethylated compounds.
Common reagents used in these reactions include trifluoroiodomethane, sodium trifluoroacetate, and trifluoromethyltrimethylsilane. Major products formed from these reactions often include trifluoromethylated aromatics, alkenes, and other organic compounds .
Aplicaciones Científicas De Investigación
The trifluoromethyl radical has numerous applications in scientific research:
Mecanismo De Acción
The trifluoromethyl radical exerts its effects through its high reactivity and ability to participate in single-electron transfer (SET) processes. The radical can interact with various molecular targets, leading to the formation of new chemical bonds and the modification of existing ones. The fluorine atoms in the trifluoromethyl group act as electron-withdrawing groups, enhancing the electrophilicity of the radical and facilitating its participation in various chemical reactions .
Comparación Con Compuestos Similares
The trifluoromethyl radical is unique compared to other similar compounds due to its high reactivity and the presence of three fluorine atoms. Similar compounds include:
Trifluoromethyltrimethylsilane: Used as a nucleophilic trifluoromethylating agent.
Sodium trifluoroacetate: Employed in trifluoromethylation reactions.
Trifluoroiodomethane: A reagent in aromatic coupling reactions.
These compounds share some reactivity with the this compound but differ in their specific applications and the types of reactions they undergo.
Propiedades
Número CAS |
2264-21-3 |
|---|---|
Fórmula molecular |
CF3 |
Peso molecular |
69.006 g/mol |
InChI |
InChI=1S/CF3/c2-1(3)4 |
Clave InChI |
WZKSXHQDXQKIQJ-UHFFFAOYSA-N |
SMILES canónico |
[C](F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


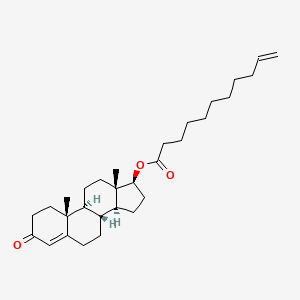
![4-[(1R,2R)-1-hydroxy-2-methyl-3-piperidin-1-ylpropyl]benzoic acid](/img/structure/B13424299.png)
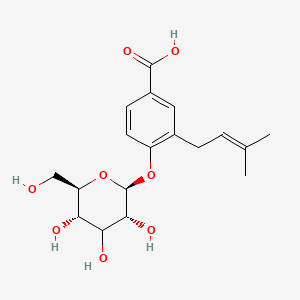


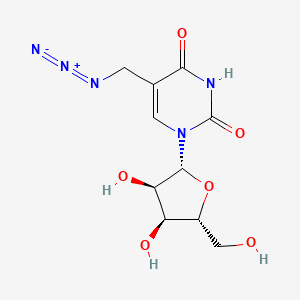
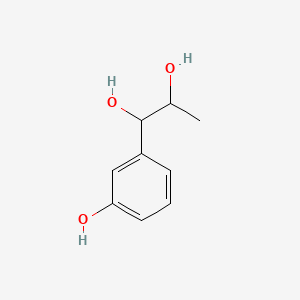
![1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-aminedihydrochloride](/img/structure/B13424333.png)
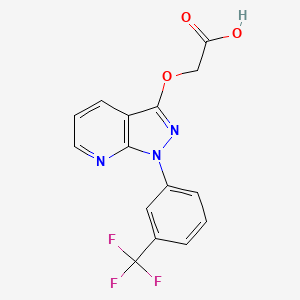
![N-[(3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene)amino]-4-methylbenzenesulfonamide](/img/structure/B13424344.png)
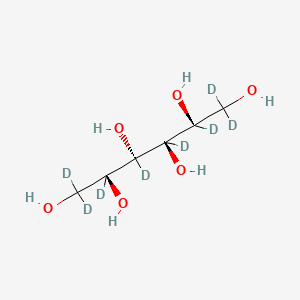
![2-[Bromo(difluoro)methyl]-7-fluoro-1,3-benzoxazole](/img/structure/B13424353.png)
